SCH772984 TFA -

SCH772984 TFA

Catalog Number: EVT-1534076
CAS Number:
Molecular Formula: C35H34F3N9O4
Molecular Weight: 701.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

SCH772984 TFA was developed by scientists at the University of California, San Francisco, and has been characterized in various pharmacological studies. It is available through commercial suppliers for research purposes.

Classification

SCH772984 TFA is classified as a small molecule inhibitor, specifically targeting serine/threonine kinases within the mitogen-activated protein kinase (MAPK) pathway. Its mechanism of action involves the blockade of ERK1/2 phosphorylation, thereby disrupting downstream signaling associated with cell growth and survival.

Synthesis Analysis

Methods

The synthesis of SCH772984 TFA involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of a pyrazole derivative, which is then reacted with various substituents to achieve the desired molecular structure.

Technical Details

  1. Starting Materials: The synthesis often starts with commercially available amino acids and piperazine derivatives.
  2. Reactions: Key reactions include:
    • Condensation reactions to form the pyrazole core.
    • Alkylation reactions to introduce ethyl and trifluoromethyl groups.
    • Purification typically involves recrystallization or chromatography techniques to isolate the final product.

The detailed synthetic route can vary slightly depending on specific laboratory conditions and available reagents but generally follows these principles.

Molecular Structure Analysis

Structure

The molecular structure of SCH772984 TFA can be represented as follows:

  • Molecular Formula: C19H23F3N4
  • Molecular Weight: 392.41 g/mol
  • Structural Features:
    • A central pyrazole ring.
    • A piperazine moiety substituted with a trifluoromethyl group.
    • An amine side chain contributing to its activity.

Data

The compound exhibits specific stereochemistry, which is crucial for its biological activity. The configuration around the chiral centers must be maintained during synthesis to ensure efficacy as an ERK inhibitor.

Chemical Reactions Analysis

Reactions

SCH772984 TFA undergoes several chemical reactions that are relevant to its function as an inhibitor:

  1. Phosphorylation Inhibition: The primary reaction involves preventing the phosphorylation of ERK1/2 by upstream kinases such as MEK1/2.
  2. Binding Affinity: The compound demonstrates high binding affinity for the ATP-binding site of ERK, effectively blocking substrate access.

Technical Details

In vitro assays typically employ techniques such as Western blotting and mass spectrometry to confirm the inhibition of ERK phosphorylation in cell lines treated with SCH772984 TFA.

Mechanism of Action

Process

The mechanism by which SCH772984 TFA exerts its effects involves:

  1. Competitive Inhibition: By binding to the ATP-binding pocket of ERK1/2, SCH772984 TFA competes with ATP, thereby inhibiting the kinase activity.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of target proteins involved in cell cycle regulation and apoptosis, ultimately inhibiting tumor growth.

Data

Studies have shown that treatment with SCH772984 TFA results in decreased levels of phosphorylated ERK and downstream targets such as cyclin D1 and p21, indicating effective pathway blockade.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light.

Chemical Properties

  • pH Stability: The compound exhibits stability across a range of pH levels but is sensitive to extreme conditions.
  • Melting Point: Specific melting point data may vary by source but typically falls within a defined range suitable for solid compounds.

Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight verification.

Applications

Scientific Uses

SCH772984 TFA is primarily used in cancer research as a tool compound for studying ERK signaling pathways. Its applications include:

  • Investigating mechanisms of resistance in cancer therapies.
  • Evaluating potential combination therapies with other targeted agents.
  • Exploring the role of ERK signaling in various cellular processes beyond cancer, such as neurobiology and immunology.

Research utilizing SCH772984 TFA continues to expand our understanding of ERK-related pathways and their implications in disease states, particularly cancer.

Chemical and Structural Characterization of SCH772984

Molecular Structure and Physicochemical Properties

SCH772984 (CAS 942183-80-4) is a pyridine-indazole derivative with the molecular formula C₃₃H₃₃N₉O₂ and a molecular weight of 587.67 g/mol. The compound features an extended piperazine-phenyl-pyrimidine moiety attached to a pyrrolidine carboxamide scaffold, which enables its unique dual binding behavior toward ERK1/2 kinases. X-ray crystallography reveals that the indazole ring forms two hydrogen bonds with the kinase hinge region, while the pyridine nitrogen interacts with Lys114 (ERK2 numbering). The piperazine-phenyl-pyrimidine group occupies a novel induced pocket created by conformational changes in the phosphate-binding loop (P-loop) and outward displacement of helix αC [1] [3].

Table 1: Key Physicochemical Properties of SCH772984

PropertyValueExperimental Conditions
Molecular Weight587.67 g/mol-
Purity≥98%HPLC analysis
Solubility in DMSO≥14.7 mg/mL (31.2 mM)25°C with gentle warming
Solubility in Water<1 mg/mL25°C
Solubility in Ethanol<1 mg/mL25°C
LogP3.9 (predicted)Computational modeling

The compound exhibits poor aqueous solubility but high permeability in cell-based assays, consistent with its nanomolar cellular potency. Its crystalline form remains stable under standard storage conditions (-20°C), though solutions in DMSO are recommended for immediate use [2] [6].

Synthesis Pathways and Key Intermediate Compounds

The synthesis of SCH772984 employs a convergent strategy involving three key intermediates:

  • Indazole-carboxylic acid intermediate: Prepared via palladium-catalyzed coupling of 4-pyridylboronic acid with 5-bromo-1H-indazole-3-carboxylate.
  • Pyrrolidine fragment: Generated by stereoselective reduction of a pyrrolidinone precursor followed by chiral resolution to isolate the (3R)-enantiomer.
  • Piperazine-pyrimidine segment: Synthesized through nucleophilic aromatic substitution between 4-fluorophenylpiperazine and 2-chloropyrimidine [3] [7].

The final assembly involves amide coupling between the indazole acid and pyrrolidine amine fragments using HATU/DIPEA, followed by nucleophilic substitution with the piperazine-pyrimidine segment. Critical purification steps include silica gel chromatography and preparative HPLC to achieve >98% purity. The synthesis features a regiospecific N1-alkylation on the indazole ring, confirmed by NMR spectroscopy, which is essential for maintaining kinase selectivity [6] [7].

Table 2: Key Intermediates in SCH772984 Synthesis

IntermediateRole in SynthesisStructural Feature
5-(Pyridin-4-yl)-1H-indazole-3-carboxylic acidCore hinge-binding unitHydrogen bond donor/acceptor
(R)-1-(2-Chloroacetyl)pyrrolidine-3-carboxamideChiral center introductionStereospecific binding pocket
4-(4-Pyrimidin-2-ylphenyl)piperazineAllosteric pocket targeting moietyInduced-fit binding element

Role of Trifluoroacetic Acid (TFA) in Synthetic Protocols

Trifluoroacetic acid serves dual functions in SCH772984 production:

  • Purification aid: Acts as a volatile ion-pairing agent during reverse-phase HPLC purification (typically using C18 columns with acetonitrile/water gradients). The 0.1% TFA in mobile phases improves peak resolution and prevents tailing of basic amine groups [4].
  • Salt formation: Forms a stable trifluoroacetate salt (SCH772984 TFA) during final isolation. The counterion enhances crystallinity and reduces hygroscopicity compared to the free base. Salt formation occurs through lyophilization of the purified compound from TFA-containing aqueous solutions, yielding a solid with consistent stoichiometry (typically 1:1 molar ratio) [4] [8].

The TFA salt demonstrates improved handling characteristics for formulation studies, though it retains comparable biochemical activity to the free base. Nuclear magnetic resonance (¹⁹F NMR) confirms salt integrity by exhibiting a characteristic singlet at δ -75 to -76 ppm [8].

Structural Modifications for Enhanced Stability and Bioavailability

To address the poor pharmacokinetics of early analogs, strategic structural modifications were implemented:

  • Steric hindrance at metabolic hotspots: Introduction of a 3(S)-thiomethyl group on the pyrrolidine ring (replacing hydrogen) reduced amide bond hydrolysis by hepatic proteases, increasing plasma half-life in rats by 7-fold. This modification maintained ERK2 inhibition (IC₅₀ = 2.7 nM) while decreasing clearance from 39 to 5 mL/min/kg [7].
  • Piperidine-ene optimization: Retention of the piperidine-ene linker in the right-hand segment preserved critical π-stacking with Tyr62, as verified by co-crystallization studies (PDB: 4QTB). Alternative linkers like tetrahydropyridine reduced potency 3-fold due to suboptimal dihedral angles [3] [7].
  • TFA salt formation: The trifluoroacetate salt enhanced aqueous dispersibility without covalent modification. Cellular assays confirmed identical target engagement (IC₅₀ = 1-4 nM in ERK1/2 inhibition), while pharmacokinetic studies in dogs showed 75% oral bioavailability for the salt form versus <10% for early free base analogs [4] [7].
  • Slow-binding kinetics engineering: The unique induced-pocket binding mode confers prolonged target residence time (>120 minutes), measured by surface plasmon resonance. This slow dissociation compensates for moderate plasma exposure, sustaining pathway inhibition in tumors between dosing intervals [3] [6].

Table 3: Impact of Key Structural Modifications

ModificationProperty ImprovedQuantitative Change
3(S)-Thiomethyl pyrrolidineMetabolic stabilityRat AUC increased from 0 to 26 μM·h
Piperidine-ene retentionTarget potencyIC₅₀ maintained at 1-4 nM
Trifluoroacetate saltCrystallinity/solubilityWater dispersibility increased 5-fold
Indazole N1-alkylationKinase selectivity>300-fold selectivity vs JNK1

Properties

Product Name

SCH772984 TFA

Molecular Formula

C35H34F3N9O4

Molecular Weight

701.7

Synonyms

(S)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-2H-indazol-5-yl)pyrrolidine-3-carboxamide 2,2,2-trifluoroacetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.